molecular formula C22H20N2O3 B3209442 N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide CAS No. 1058490-14-4

N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide

Cat. No. B3209442
CAS RN: 1058490-14-4
M. Wt: 360.4 g/mol
InChI Key: CGXGADORVQYKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide, also known as FIPI, is a potent and selective inhibitor of phospholipase D (PLD). PLD is an enzyme that plays an important role in several cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. FIPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mechanism of Action

N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide exerts its pharmacological effects by inhibiting the activity of PLD. PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, which is a key signaling molecule involved in several cellular processes. By inhibiting PLD activity, this compound disrupts these signaling pathways and exerts its pharmacological effects.
Biochemical and Physiological Effects
This compound has been shown to exert several biochemical and physiological effects. In cancer, this compound inhibits tumor growth and metastasis by reducing cell proliferation, inducing apoptosis, and inhibiting angiogenesis. In neurodegenerative disorders, this compound protects against neuronal cell death by reducing oxidative stress and inflammation. In inflammatory diseases, this compound reduces inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide in lab experiments is its high selectivity and potency for PLD inhibition. This allows for precise targeting of PLD-mediated signaling pathways without affecting other cellular processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide. One potential application is in the treatment of cancer, where this compound could be used in combination with other anticancer drugs to enhance their efficacy. Another potential application is in the treatment of neurodegenerative disorders, where this compound could be used to prevent or delay the onset of cognitive decline. Additionally, this compound could be further optimized for improved solubility and pharmacokinetics, which could enhance its therapeutic potential in various diseases.

Scientific Research Applications

N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit tumor growth and metastasis by targeting PLD-mediated signaling pathways. In neurodegenerative disorders, this compound has been shown to protect against neuronal cell death and improve cognitive function. In inflammatory diseases, this compound has been shown to reduce inflammation and tissue damage.

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c25-21(11-8-16-5-2-1-3-6-16)23-18-10-9-17-12-13-24(19(17)15-18)22(26)20-7-4-14-27-20/h1-7,9-10,14-15H,8,11-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXGADORVQYKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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